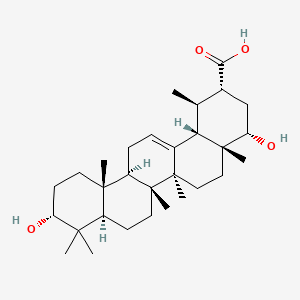

triptocallic acid A

Description

Properties

IUPAC Name |

(1R,2R,4S,4aR,6aR,6aS,6bR,8aR,10R,12aR,14bS)-4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22+,23-,24-,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVWTVWLRSUYNC-BDQDAIHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@@H]([C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Botanical Origin and Biological Promise of Triptocallic Acid A

For Immediate Release

Triptocallic acid A, a naturally occurring pentacyclic triterpenoid, originates from the medicinal plant Tripterygium wilfordii, a vine native to traditional Chinese medicine. This compound, classified as a ursane-type triterpenoid, has garnered attention within the scientific community for its potential therapeutic applications, particularly in the realm of oncology.

First identified as a chemical constituent of Tripterygium wilfordii, this compound is a product of the complex secondary metabolism of this plant species. It is also reportedly found in plants of the Maytenus genus. The biosynthesis of this compound follows the intricate triterpenoid synthesis pathway within the plant, a multi-step process involving the cyclization of squalene and subsequent enzymatic modifications to yield a diverse array of complex molecules.

Isolation and Characterization

The isolation of this compound from its natural source is a meticulous process. While specific, detailed protocols for its extraction and purification are proprietary to the research groups that have studied it, the general methodology aligns with standard practices for the separation of natural products.

General Experimental Protocol for Triterpenoid Isolation from Tripterygium wilfordii

A typical isolation procedure involves the following key steps:

-

Extraction: Dried and powdered plant material, usually the roots or aerial parts of Tripterygium wilfordii, is subjected to solvent extraction. Common solvents used for this purpose include ethanol or methanol, which are effective in extracting a broad range of secondary metabolites.

-

Partitioning: The crude extract is then partitioned between different immiscible solvents of varying polarities, such as n-hexane, ethyl acetate, and water. This step helps to separate compounds based on their solubility characteristics, with triterpenoids often concentrating in the less polar fractions.

-

Chromatography: The fractions enriched with triterpenoids are further purified using various chromatographic techniques. This typically involves column chromatography over silica gel or other stationary phases, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds with high purity.

-

Structure Elucidation: The chemical structure of the isolated compound is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Therapeutic Potential

Preliminary studies have indicated that this compound possesses noteworthy biological activity, particularly its anticancer properties. Research has shown its ability to inhibit the proliferation of various cancer cell lines.

Quantitative Data on Biological Activity

While comprehensive data across a wide range of cell lines is still emerging, initial findings have demonstrated the cytotoxic effects of related triterpenoids from Tripterygium wilfordii. For instance, two new friedelane-type triterpenes isolated from this plant exhibited mild cytotoxic activity against human HeLa cell lines with IC50 values of 8.5 and 25 µg/mL, respectively[1]. The specific IC50 values for this compound against various cancer cell lines are a key area for ongoing and future research.

| Compound Class | Cell Line | Activity | IC50 Value | Reference |

| Friedelane-type Triterpenes | HeLa | Cytotoxic | 8.5 and 25 µg/mL | [1] |

Signaling Pathways and Future Directions

The precise molecular mechanisms by which this compound exerts its anticancer effects are an active area of investigation. It is hypothesized that, like other bioactive compounds from Tripterygium wilfordii, it may modulate key signaling pathways involved in cell growth, proliferation, and apoptosis (programmed cell death). Understanding these pathways is crucial for the development of targeted cancer therapies.

The workflow for investigating the biological activity and mechanism of action of this compound can be visualized as follows:

References

Triptocallic Acid A from Tripterygium wilfordii: A Technical Overview of its Discovery and Isolation

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterygium wilfordii, commonly known as "Thunder God Vine," is a perennial vine native to China, Japan, and Korea. For centuries, it has been a staple in traditional Chinese medicine for treating a variety of ailments, including inflammation and autoimmune diseases. Modern phytochemical research has revealed a wealth of bioactive compounds within this plant, primarily classified as diterpenoids, triterpenoids, sesquiterpenes, and alkaloids. Among these, triptolide, celastrol, and wilforlide A are some of the most extensively studied compounds for their potent anti-inflammatory and immunosuppressive activities.

This technical guide focuses on a specific triterpenoid, triptocallic acid A , a compound isolated from Tripterygium wilfordii. While less studied than some of its counterparts, this compound has garnered interest for its potential antitumor effects, reportedly mediated through the induction of interleukin-6 (IL-6). This document aims to provide a comprehensive overview of the available scientific information regarding the discovery, isolation, and biological activity of this compound.

Discovery of this compound

This compound was first reported in the scientific literature as a novel triterpenoid isolated from Tripterygium wilfordii. A 2004 study by Nakagawa et al. is cited as the primary source describing its ability to induce IL-6, suggesting potential antitumor properties[1]. However, detailed information from the original discovery and isolation paper, including specific methodologies and quantitative data, is not widely accessible in the public domain. The information presented herein is compiled from available datasheets, review articles, and general knowledge of triterpenoid chemistry.

Physicochemical Properties of this compound

A summary of the known quantitative data and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | C₃₀H₄₈O₄ |

| Molecular Weight | 472.7 g/mol |

| CAS Number | 190906-61-7 |

| Appearance | Powder |

| Purity | >98% |

| Chemical Name | (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,10R,12aR,14bS)-4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid |

Experimental Protocols: Isolation of Triterpenoids from Tripterygium wilfordii

While the specific protocol for the isolation of this compound is not available, a general methodology for the extraction and isolation of triterpenoids from the roots of Tripterygium wilfordii can be described. This generalized protocol is based on common practices for natural product chemistry and published methods for isolating other triterpenoids from this plant.

Plant Material Collection and Preparation

-

The roots of Tripterygium wilfordii are collected, washed, and air-dried.

-

The dried roots are then ground into a coarse powder to increase the surface area for extraction.

Extraction

-

The powdered root material is subjected to solvent extraction. Common solvents for triterpenoid extraction include ethanol, methanol, acetone, or ethyl acetate.

-

Extraction can be performed at room temperature with agitation or under reflux to increase efficiency. Maceration, percolation, or Soxhlet extraction are commonly employed techniques.

-

The extraction is typically repeated multiple times to ensure complete recovery of the target compounds.

-

The resulting extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., methanol/water). Triterpenoids are typically found in the medium to low polarity fractions.

-

The fractions are concentrated to yield sub-extracts with an enriched concentration of triterpenoids.

Chromatographic Purification

-

The triterpenoid-rich fraction is further purified using a combination of chromatographic techniques.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone, or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar polarity can be further separated based on size using a Sephadex LH-20 column, typically with methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of solvents like acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

The following diagram illustrates a generalized workflow for the isolation of triterpenoids from Tripterygium wilfordii.

Biological Activity and Signaling Pathway

The primary reported biological activity of this compound is its ability to induce the production of Interleukin-6 (IL-6)[1]. IL-6 is a pleiotropic cytokine with a complex role in the immune system. While it is a key mediator of inflammation, it also has regenerative and anti-inflammatory functions. In the context of cancer, IL-6 can have both pro- and anti-tumoral effects depending on the specific cancer type and the tumor microenvironment. The induction of IL-6 by this compound has been suggested to be linked to its potential antitumor effects, though the precise mechanism remains to be fully elucidated.

The IL-6 signaling pathway is initiated by the binding of IL-6 to its receptor, which exists in two forms: a membrane-bound IL-6 receptor (mIL-6R) and a soluble IL-6 receptor (sIL-6R). The binding of IL-6 to its receptor leads to the recruitment and dimerization of the signal-transducing protein gp130. This dimerization activates the associated Janus kinases (JAKs), which in turn phosphorylate the cytoplasmic tail of gp130. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Once docked, STAT3 is phosphorylated by the JAKs, leading to its dimerization and translocation to the nucleus, where it acts as a transcription factor to regulate the expression of various target genes.

The following diagram illustrates the canonical JAK/STAT signaling pathway initiated by IL-6.

Conclusion and Future Directions

This compound is a triterpenoid from Tripterygium wilfordii with potential antitumor activity linked to its ability to induce IL-6. While its basic chemical properties are known, a significant gap exists in the publicly available literature regarding the specific details of its initial discovery and isolation. Future research should aim to reproduce the isolation of this compound and fully characterize its biological activities. Elucidating the precise molecular mechanisms by which it induces IL-6 and the downstream consequences of this induction in various cancer models will be crucial for determining its therapeutic potential. Furthermore, quantitative studies on its extraction yield and purity from different sources of Tripterygium wilfordii will be necessary for any future drug development efforts. Access to the original research describing its discovery would be invaluable in guiding these future investigations.

References

Triptocallic Acid A: A Technical Whitepaper on its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptocallic acid A, a pentacyclic triterpenoid isolated from the medicinal plant Tripterygium wilfordii, presents a compelling case for further investigation in the realm of drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of specific experimental data for this compound, this paper also outlines hypothesized experimental protocols and potential biological mechanisms of action based on the activities of structurally related compounds and other bioactive molecules derived from the same plant species. This document aims to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its development as a therapeutic agent. While comprehensive experimental data for this compound is not extensively available in the public domain, the following table summarizes its known properties.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₄ | [1][2] |

| Molecular Weight | 472.7 g/mol | [1][2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [3] |

| pKa | Data not available |

Hypothetical Experimental Protocols

Proposed Isolation and Purification Workflow

The following diagram illustrates a logical workflow for the isolation and purification of this compound from the root bark of Tripterygium wilfordii.

Caption: Proposed workflow for the isolation and purification of this compound.

Methodologies for Key Experiments

-

Soxhlet Extraction: Continuous extraction of the powdered plant material with a suitable solvent (e.g., 95% ethanol) to efficiently extract a broad range of compounds, including triterpenoids.

-

Solvent-Solvent Partitioning: The crude extract is partitioned between an aqueous and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on their polarity. Triterpenoids are expected to partition into the organic phase.

-

Silica Gel Column Chromatography: The organic phase is concentrated and subjected to column chromatography. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to separate fractions containing compounds of different polarities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase to yield the pure compound.

-

Spectroscopic Analysis: The structure of the purified compound is elucidated using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and mass spectrometry (MS) to confirm its molecular weight and fragmentation pattern.

Potential Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activities of this compound is scarce, a supplier of the compound suggests it possesses anticancer potential through the inhibition of DNA synthesis and induction of apoptosis. Compounds isolated from Tripterygium wilfordii and other structurally related triterpenoids are known to exert anti-inflammatory and anticancer effects by modulating key signaling pathways. Based on this, the following signaling pathways are proposed as potential targets for this compound.

Hypothesized Anticancer Mechanism of Action

The following diagram illustrates a potential mechanism for the anticancer activity of this compound, involving the inhibition of DNA synthesis and induction of apoptosis.

References

- 1. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trichloroacetic Acid | CCl3COOH | CID 6421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Occurrence and Biological Activity of Tormentic Acid—A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anticancer Mechanisms of Triptolide, a Major Bioactive Compound from Tripterygium wilfordii

Disclaimer: This document focuses on the mechanism of action of Triptolide , a major bioactive component isolated from the plant Tripterygium wilfordii. Extensive literature search did not yield specific data on the anticancer mechanisms of "Triptocallic acid A". Triptolide is the most extensively studied active compound from this plant in the context of cancer research. The information presented herein is based on the available scientific literature for Triptolide and serves as a comprehensive guide for researchers, scientists, and drug development professionals.

Core Anticancer Mechanisms of Triptolide

Triptolide, a diterpenoid triepoxide, exhibits potent anticancer activity across a wide range of malignancies by modulating multiple cellular processes. Its primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1] Triptolide's pleiotropic effects stem from its ability to interfere with key signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

Triptolide is a potent inducer of programmed cell death (apoptosis) in cancer cells.[2] This is a primary mechanism contributing to its antitumor effects. Triptolide triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: Triptolide disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[3] This event initiates the caspase cascade through the formation of the apoptosome and subsequent activation of caspase-9 and the executioner caspase-3.[1][3] The expression of pro-apoptotic proteins like Bax is upregulated, while the expression of anti-apoptotic proteins such as Bcl-2 and XIAP is downregulated.[3][4]

Extrinsic Pathway: Triptolide can also sensitize cancer cells to death receptor-mediated apoptosis. It has been shown to enhance TRAIL-induced apoptosis in certain cancer cell types.[1]

Cell Cycle Arrest

Triptolide disrupts the normal progression of the cell cycle in cancer cells, leading to arrest at various phases, most notably the S and G2/M phases.[5] This prevents cancer cells from proliferating. The mechanism of cell cycle arrest involves the modulation of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[1] Triptolide has been shown to downregulate the expression of cyclins and upregulate CDK inhibitors like p21.[1][6]

Inhibition of Metastasis

Triptolide has demonstrated the ability to inhibit the metastatic potential of cancer cells. It achieves this by interfering with processes such as cell invasion and migration. One of the key mechanisms is the downregulation of matrix metalloproteinases (MMPs), particularly MMP-9, which are enzymes crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion.[7]

Modulation of Key Signaling Pathways

Triptolide's anticancer effects are orchestrated through its influence on several critical signaling pathways that govern cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Triptolide is a potent inhibitor of the NF-κB signaling pathway.[8][9][10] It can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the translocation of the active NF-κB dimer (p65/p50) to the nucleus, thereby blocking the transcription of NF-κB target genes that promote cancer cell survival and proliferation.[7]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical survival pathway that is frequently hyperactivated in cancer. Triptolide has been shown to inhibit the PI3K/Akt signaling cascade.[4][11][12][13] By inhibiting the phosphorylation and activation of Akt, triptolide can promote apoptosis and inhibit cell proliferation.[4][12] Downstream targets of the Akt pathway, such as mTOR, are also consequently inhibited.[5][14]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, plays a complex role in cancer, with its effects being context-dependent. Triptolide has been shown to modulate the MAPK pathway, often leading to the activation of pro-apoptotic JNK and p38 MAPK signaling, while inhibiting the pro-survival ERK pathway in some cancer types.[5][6][15]

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Triptolide in various cancer cell lines, demonstrating its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |

| HuCCT1 | Cholangiocarcinoma | 12.6 ± 0.6 | 48 |

| QBC939 | Cholangiocarcinoma | 20.5 ± 4.2 | 48 |

| FRH0201 | Cholangiocarcinoma | 18.5 ± 0.7 | 48 |

| SiHa | Cervical Cancer | ~25-50 | 48 |

| MDA-MB-231 | Breast Cancer | ~50 | 48 |

| BT-474 | Breast Cancer | <25 | 48 |

| MCF7 | Breast Cancer | ~50 | 48 |

Note: IC50 values can vary depending on the specific experimental conditions.[2][16][17]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Triptolide on cancer cells.

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of Triptolide and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[18]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression of proteins involved in apoptosis.

-

Cell Lysis: Treat cells with Triptolide, then harvest and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bax, Bcl-2, Cytochrome c) overnight at 4°C.[19][20]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Triptolide on cell cycle distribution.

-

Cell Treatment and Harvesting: Treat cells with Triptolide, then harvest and wash them with cold PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[21][22]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[21][23]

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[22]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

TUNEL Assay for Apoptosis Detection

This protocol is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Preparation: Grow and treat cells on coverslips or in chamber slides.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100 or proteinase K.[24][25]

-

TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP. The TdT enzyme catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[26][27]

-

Staining and Visualization: Counterstain the nuclei with a DNA dye such as DAPI. Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright fluorescent nuclei due to the incorporation of the labeled dUTPs.[24]

Visualizations of Signaling Pathways and Workflows

References

- 1. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triptolide induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triptolide suppresses the proliferation and induces the apoptosis of nasopharyngeal carcinoma cells via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triptolide Induces Glioma Cell Autophagy and Apoptosis via Upregulating the ROS/JNK and Downregulating the Akt/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triptolide induces apoptosis of PMA-treated THP-1 cells through activation of caspases, inhibition of NF-κB and activation of MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triptolide inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel triptolide analog downregulates NF-κB and induces mitochondrial apoptosis pathways in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel triptolide analog downregulates NF-κB and induces mitochondrial apoptosis pathways in human pancreatic cancer | eLife [elifesciences.org]

- 11. Triptolide has anticancer and chemosensitization effects by down-regulating Akt activation through the MDM2/REST pathway in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Triptolide sensitizes cisplatin-resistant human epithelial ovarian cancer by inhibiting the phosphorylation of AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. TRIPTOLIDE INDUCES CELL DEATH IN PANCREATIC CANCER CELLS BY APOPTOTIC AND AUTOPHAGIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Triptolide induces protective autophagy and apoptosis in human cervical cancer cells by downregulating Akt/mTOR activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 23. ucl.ac.uk [ucl.ac.uk]

- 24. assaygenie.com [assaygenie.com]

- 25. Video: The TUNEL Assay [jove.com]

- 26. info.gbiosciences.com [info.gbiosciences.com]

- 27. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of Triptocallic Acid A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of triptocallic acid A is limited in publicly available scientific literature. This guide provides a comprehensive overview of the preliminary biological activities of closely related and well-characterized compounds isolated from the same source, Tripterygium wilfordii, namely triptolide and celastrol. The experimental protocols and potential signaling pathways described herein are representative of the methodologies and mechanisms likely relevant to the evaluation of this compound.

Introduction

This compound is a natural product isolated from the traditional Chinese medicinal plant Tripterygium wilfordii Hook. f. (TWHF), also known as "Thunder God Vine".[1] For centuries, extracts from this plant have been used in traditional medicine to treat a variety of inflammatory and autoimmune diseases.[2] Modern phytochemical investigations have led to the isolation of a diverse array of bioactive compounds, including diterpenoids and triterpenoids, which are responsible for the plant's therapeutic effects.[3][4] Among these, triptolide and celastrol are the most extensively studied compounds, demonstrating potent anti-inflammatory, immunosuppressive, and anticancer activities.[2] This guide focuses on the preliminary biological activity screening of compounds from T. wilfordii, using triptolide and celastrol as primary examples, to infer the potential therapeutic value of this compound.

Core Biological Activities

Compounds derived from Tripterygium wilfordii are renowned for two primary biological activities: cytotoxicity against cancer cell lines and potent anti-inflammatory effects.

Cytotoxic Activity

Triptolide and celastrol have demonstrated significant cytotoxic effects across a broad range of cancer cell lines. This activity is a cornerstone of their therapeutic potential in oncology.

Table 1: Cytotoxicity of Triptolide and Celastrol in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Triptolide | HT-3 | Cervical Cancer | 26.77 nM | [5] |

| Triptolide | U14 | Cervical Cancer | 38.18 nM | [5] |

| Triptolide | MV-4-11 | Acute Myeloid Leukemia | < 30 nM (24h) | [6] |

| Triptolide | KG-1 | Acute Myeloid Leukemia | < 30 nM (24h) | [6] |

| Triptolide | THP-1 | Acute Myeloid Leukemia | < 30 nM (24h) | [6] |

| Triptolide | HL-60 | Acute Myeloid Leukemia | < 30 nM (24h) | [6] |

| Triptolide | MCF-7 | Breast Cancer | See reference | [7] |

| Triptolide | MDA-MB-231 | Breast Cancer | See reference | [7] |

| Triptolide | HuCCT1 | Cholangiocarcinoma | 12.6 ± 0.6 nM (48h) | [8] |

| Triptolide | QBC939 | Cholangiocarcinoma | 20.5 ± 4.2 nM (48h) | [8] |

| Triptolide | FRH0201 | Cholangiocarcinoma | 18.5 ± 0.7 nM (48h) | [8] |

| Triptolide | Various (60 cell lines) | Various Cancers | Average: 12 nM | [9] |

| Celastrol | HOS | Osteosarcoma | 2.55 µM (24h) | [10] |

| Celastrol | MG-63 | Osteosarcoma | 1.97 µM (24h) | [10] |

| Celastrol | U-2OS | Osteosarcoma | 2.11 µM (24h) | [10] |

| Celastrol | Saos-2 | Osteosarcoma | 1.05 µM (24h) | [10] |

| Celastrol | H460 | Non-small Cell Lung Cancer | 1.288 µM | [11] |

| Celastrol | PC-9 | Non-small Cell Lung Cancer | 2.486 µM | [11] |

| Celastrol | H520 | Non-small Cell Lung Cancer | 1.225 µM | [11] |

| Celastrol | A2780 | Ovarian Cancer | 2.11 µM | [12] |

| Celastrol | SKOV3 | Ovarian Cancer | 2.29 µM | [12] |

Anti-inflammatory Activity

The potent anti-inflammatory properties of Tripterygium wilfordii extracts are largely attributed to compounds like triptolide and celastrol.[13][14] These compounds have been shown to inhibit key inflammatory mediators and pathways.

Table 2: Anti-inflammatory Activity of Triptolide and Celastrol

| Compound | Assay | Cell Line/Model | Effect | IC50/Concentration | Reference |

| Triptolide | IL-8 Expression Inhibition | A549 | Inhibition of substance P-induced IL-8 | 23 nM | [13] |

| Triptolide | NF-κB Expression Inhibition | A549 | Inhibition of substance P-induced NF-κB | 14 nM | [13] |

| Triptolide | Pro-inflammatory Cytokine Production | LPS-stimulated Macrophages | Inhibition of TNF-α, IL-1β, IL-6 | 10-50 nM | [15] |

| Celastrol | IL-17A Induction | HEK 293 | Inhibition of IL-17A promoter activity | 0.1545 µM | |

| Celastrol | Pro-inflammatory Cytokine Production | Human monocytes/macrophages | Suppression of TNF-α and IL-1β | Low nanomolar | [14] |

| Celastrol | Nitric Oxide Production | Macrophage lineage cells | Decreased induced NO production | Not specified | [14] |

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the preliminary biological activity screening of compounds like this compound.

Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16][17][18]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[17][18]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19] Mix thoroughly by gentle pipetting or shaking on an orbital shaker.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity - Nitric Oxide (NO) Assay in LPS-stimulated Macrophages

This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[20]

Principle: The production of NO is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[20][21][22]

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before LPS stimulation.

-

LPS Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known anti-inflammatory agent + LPS).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Griess Reaction:

-

Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Add 50-100 µL of the Griess reagent to each well containing the supernatant.

-

-

Absorbance Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO production inhibition compared to the LPS-only treated cells.

Potential Signaling Pathways

The biological activities of triptolide and celastrol are often mediated through the modulation of key signaling pathways involved in inflammation and cell survival. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a prominent target.[23][24][25][26][27]

Inhibition of the NF-κB Signaling Pathway

NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammatory responses, cell proliferation, and apoptosis.[23] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[23] Triptolide has been shown to inhibit this pathway, thereby exerting its anti-inflammatory effects.[25][27]

Conclusion

While specific data for this compound remains to be fully elucidated, the preliminary biological activity screening of its structural analogs, triptolide and celastrol, reveals potent cytotoxic and anti-inflammatory properties. The established experimental protocols and known signaling pathways associated with these related compounds provide a robust framework for the future investigation of this compound. Further research is warranted to isolate and characterize the bioactivities of this compound to determine its potential as a novel therapeutic agent.

References

- 1. The Active Compounds and Therapeutic Target of Tripterygium wilfordii Hook. f. in Attenuating Proteinuria in Diabetic Nephropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tripterygium wilfordii bioactive compounds as anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f. - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09048A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Triptolide induces immunogenic cell death in cervical cancer cells via ER stress and redox modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rndsystems.com [rndsystems.com]

- 10. Celastrol induces apoptosis and autophagy via the ROS/JNK signaling pathway in human osteosarcoma cells: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Celastrol elicits antitumor effects by inhibiting the STAT3 pathway through ROS accumulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Celastrol Inhibits the Growth of Ovarian Cancer Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Celastrol, a potent antioxidant and anti-inflammatory drug, as a possible treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. broadpharm.com [broadpharm.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Triptolide inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. spandidos-publications.com [spandidos-publications.com]

- 25. Anti-inflammatory effects of triptolide by inhibiting the NF-κB signalling pathway in LPS-induced acute lung injury in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Triptolide activates the Nrf2 signaling pathway and inhibits the NF-κB signaling pathway to improve Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

In Vitro Antitumor Effects of Triptocallic Acid A: A Review of Available Research

Despite the recognized anticancer properties of compounds derived from the plant Tripterygium wilfordii, a comprehensive in-depth technical guide on the specific in vitro antitumor effects of triptocallic acid A cannot be compiled at this time due to a significant lack of available scientific literature.

One study briefly mentions that this compound, extracted from the Chinese herb maytenus, has shown anticancer activity in tissue culture experiments against several cancer cell lines, including prostate, lung, colon, and leukemia. However, this source does not provide the specific quantitative data, such as IC50 values, detailed experimental methodologies, or elucidation of the signaling pathways involved, which are crucial for a technical guide aimed at researchers and drug development professionals.

Consequently, the core requirements of this request—summarizing quantitative data in tables, providing detailed experimental protocols, and creating diagrams of signaling pathways—cannot be fulfilled based on the currently accessible scientific literature. Further research is required to isolate and characterize the specific in vitro antitumor effects of this compound, distinguish its mechanisms of action from those of triptolide, and provide the detailed data necessary for a comprehensive technical analysis.

Triptolide: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptolide, a diterpenoid triepoxide isolated from the thunder god vine, Tripterygium wilfordii, has garnered significant attention for its potent anti-inflammatory and immunosuppressive activities.[1] This technical guide provides an in-depth overview of the anti-inflammatory properties of triptolide, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of triptolide have been quantified in numerous in vitro and in vivo studies. The following tables summarize key data on its inhibitory concentrations and efficacy in various models.

Table 1: In Vitro Anti-inflammatory Activity of Triptolide

| Cell Line/Primary Cells | Stimulant | Target Measured | IC50 / Effective Concentration | Reference |

| Human Bronchial Epithelial Cells | PMA, TNF-α, or IL-1β | IL-6 and IL-8 expression | ~20-50 ng/mL | [2] |

| Human Bronchial Epithelial Cells | PMA | IL-8 Luciferase Activity | 20-30 ng/mL | [3] |

| RAW264.7 Macrophages | LPS | Pro-inflammatory cytokine production | 10-50 nM | [1] |

| Human Synovial Fibroblasts | IL-1α | MMP-1 Phosphorylation | 28-140 nM (24 hr) | [4] |

| Mouse Macrophages | LPS | MMP-3 Phosphorylation | 28-140 nM (24 hr) | [4] |

| A549 Cells | Substance P | IL-8 Expression | 23 nM | [4] |

| A549 Cells | Substance P | NF-κB Expression | 14 nM | [4] |

| Multiple Myeloma RPMI-8266 Cells | - | NF-κB Activation | 40-160 nM (24 hr) | [4] |

| Chondrocytes | Pro-inflammatory cytokines | MMP-3 and MMP-13 Expression | 100 nM | [5] |

Table 2: In Vivo Anti-inflammatory Activity of Triptolide

| Animal Model | Condition | Dosage | Effect | Reference |

| C57BL/6 Mice | LPS Challenge | 0.15 mg/kg (i.p.) | 64% decrease in serum TNF-α | [1] |

| C57BL/6 Mice | LPS Challenge | 0.25 mg/kg (i.p.) | Almost complete abolishment of TNF-α production | [1] |

| Diabetic Rats | Diabetic Cardiomyopathy | 100, 200, or 400 μg/kg/day (6 weeks) | Attenuated cardiac inflammation | [6] |

| Dextran Sulfate Sodium (DSS)-induced Colitis Mice | Inflammatory Bowel Disease | 0.07 mg/kg/day (8 weeks) | Alleviated diarrhea, edema, and inflammation | [7] |

| IL-10 Gene-deficient Mice | Inflammatory Bowel Disease | 0.0035 mg/mL (8 weeks) | Inhibited IL-6/STAT3 pathways | [4] |

| Experimental Autoimmune Encephalomyelitis Mice | Multiple Sclerosis Model | 100 µg/kg/day (2 weeks) | Reduced cellular infiltration and tissue damage | [7] |

| Rat Model of Membranous Nephropathy | Kidney Disease | 100 and 200 µg/kg/day | Reduced podocyte injury | [5] |

| Kidney Allograft Model | Allograft Rejection | 250 and 500 µg/kg/day | Prolonged allograft survival | [5][7] |

Mechanism of Action: Inhibition of Key Inflammatory Signaling Pathways

Triptolide exerts its anti-inflammatory effects by modulating several key signaling pathways that are crucial for the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Triptolide has been shown to inhibit NF-κB activation, though the precise mechanism can vary depending on the cell type and stimulus.[6] In some models, triptolide prevents the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[8] However, other studies suggest that triptolide inhibits the transcriptional activation of NF-κB without affecting its DNA binding activity.[2]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Triptolide has been demonstrated to inhibit the activation of MAPK pathways in various cell types. For instance, it can suppress the phosphorylation of ERK, p38, and JNK in human corneal fibroblasts stimulated with poly(I:C).

Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Signaling Pathway

The JAK-STAT pathway is essential for signaling from cytokine receptors and is deeply involved in immune and inflammatory responses. Triptolide has been shown to suppress the JAK-STAT pathway, for example, by inhibiting the IL-6/STAT3 signaling cascade.[7] This inhibition can lead to a reduction in the expression of downstream inflammatory genes.

References

- 1. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of triptolide in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. web.stanford.edu [web.stanford.edu]

- 4. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of triptolide improve left ventricular function in a rat model of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]

- 8. Triptolide attenuates lipopolysaccharide-induced inflammatory responses in human endothelial cells: involvement of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

Triptolide's Engagement with IL-6 Signaling: A Potential Avenue for Antitumor Intervention

A Technical Overview for Researchers and Drug Development Professionals

Note on Nomenclature: Initial searches for "Triptocallic acid A" did not yield specific results. The following guide focuses on Triptolide , a major bioactive diterpenoid epoxide from the plant Tripterygium wilfordii, which exhibits the IL-6 inhibitory and antitumor properties relevant to the user's query. It is highly probable that "this compound" was a misnomer for Triptolide.

Executive Summary

Triptolide, a natural compound isolated from the "Thunder God Vine" (Tripterygium wilfordii), has garnered significant interest in oncology for its potent anti-inflammatory and antineoplastic activities.[1][2][3] Emerging evidence indicates that a key mechanism underpinning its antitumor effects is the modulation of the Interleukin-6 (IL-6) signaling pathway.[4][5][6] IL-6 is a pleiotropic cytokine that plays a crucial role in the tumor microenvironment, promoting cell proliferation, survival, and metastasis while suppressing antitumor immunity. This technical guide synthesizes the current understanding of Triptolide's interaction with the IL-6 pathway, presenting key quantitative data, experimental methodologies, and visual representations of the involved signaling cascades to inform further research and drug development efforts.

Quantitative Data on Triptolide's Bioactivity

The following tables summarize the quantitative effects of Triptolide on cancer cell lines, with a focus on its impact on cell viability and the IL-6 signaling pathway.

Table 1: Triptolide's Effect on Cell Proliferation and Apoptosis

| Cell Line | Cancer Type | Assay | Treatment Conditions | Result | Reference |

| Non-small cell lung cancer (NSCLC) | Lung Cancer | CCK-8 | 24h, 48h, 72h | Time- and dose-dependent inhibition | [4][6] |

| MDA-MB-231, BT-474, MCF7 | Breast Cancer | Apoptosis Assay | Not specified | Induction of apoptosis | [7] |

| Multiple Myeloma (MM-1R, MM-1S) | Multiple Myeloma | Apoptosis Assay | Not specified | Promotion of apoptosis | [8] |

Table 2: Triptolide's Impact on the IL-6 Signaling Pathway

| Cell Line | Cancer Type | Target Protein/Gene | Assay | Treatment Conditions | Effect | Reference |

| Non-small cell lung cancer (NSCLC) | Lung Cancer | p-STAT3 | Western Blot | Not specified | Decreased phosphorylation | [4][6] |

| Non-small cell lung cancer (NSCLC) | Lung Cancer | STAT3 (nuclear) | Western Blot | Not specified | Inhibited nuclear translocation | [4][6] |

| Non-small cell lung cancer (NSCLC) | Lung Cancer | C-myc, BCL-2, MCL-1, MMP-9 | Not specified | Not specified | Reduced expression | [4][6] |

| Lamina propria mononuclear cells | Inflammatory Bowel Disease | IL-6/STAT3/SOCS3 pathway | Not specified | Not specified | Suppression of the pathway | [5] |

Experimental Protocols

This section details the methodologies employed in key studies investigating Triptolide's effects on the IL-6 pathway and cancer cells.

Cell Culture and Triptolide Treatment

-

Cell Lines: Non-small cell lung cancer (NSCLC) cell lines (e.g., A549, H1299).

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Triptolide Preparation: Triptolide is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. Control cells are treated with an equivalent amount of DMSO.

Cell Proliferation Assay (CCK-8)

-

Cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of Triptolide or DMSO (control).

-

After incubation for 24, 48, and 72 hours, 10 µl of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

The plates are incubated for an additional 1-4 hours at 37°C.

-

The absorbance at 450 nm is measured using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis

-

Protein Extraction: Cells are treated with Triptolide for the indicated times. Total protein is extracted using RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., STAT3, p-STAT3, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Nuclear and Cytoplasmic Protein Extraction

-

Cells are harvested and washed with ice-cold PBS.

-

The cell pellet is resuspended in a hypotonic buffer and incubated on ice to allow the cells to swell.

-

A detergent is added to lyse the cell membranes, and the homogenate is centrifuged to pellet the nuclei.

-

The supernatant containing the cytoplasmic fraction is collected.

-

The nuclear pellet is washed and then resuspended in a nuclear extraction buffer to lyse the nuclear membrane.

-

The nuclear extract is obtained after centrifugation. Both cytoplasmic and nuclear fractions are then analyzed by Western blotting.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Triptolide and a typical experimental workflow.

Figure 1: Triptolide inhibits the IL-6/JAK/STAT3 signaling pathway.

Figure 2: Other signaling pathways modulated by Triptolide.

Figure 3: A generalized experimental workflow for studying Triptolide.

Conclusion and Future Directions

The available evidence strongly suggests that Triptolide exerts significant antitumor effects, at least in part, by inhibiting the IL-6/STAT3 signaling pathway. This inhibition leads to decreased proliferation, induction of apoptosis, and reduced expression of key downstream targets involved in cancer progression. Furthermore, Triptolide's influence on other oncogenic pathways, such as NF-κB and Wnt/β-catenin, highlights its multi-target nature, which could be advantageous in overcoming resistance to single-target therapies.

Future research should focus on:

-

In vivo studies: Validating the in vitro findings in animal models to assess the therapeutic efficacy and safety of Triptolide.

-

Combination therapies: Investigating the synergistic effects of Triptolide with standard chemotherapeutic agents or other targeted therapies.

-

Derivative development: Synthesizing and screening Triptolide analogs with improved pharmacokinetic profiles and reduced toxicity.

-

Biomarker identification: Identifying biomarkers that can predict which patients are most likely to respond to Triptolide-based therapies.

A deeper understanding of Triptolide's molecular mechanisms will be crucial for its successful translation into a clinical antitumor agent.

References

- 1. Targets and molecular mechanisms of triptolide in cancer therapy - Chinese Journal of Cancer Research [cjcrcn.org]

- 2. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 4. Triptolide exerts an anti-tumor effect on non‑small cell lung cancer cells by inhibiting activation of the IL‑6/STAT3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Triptolide induces apoptosis of breast cancer cells via a mechanism associated with the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]

Triptolide: A Technical Guide to its Role in Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is for informational purposes only and should not be construed as medical advice. The compound discussed, triptolide, is a potent bioactive molecule with significant toxicity and should be handled with appropriate safety precautions in a research setting.

Executive Summary

Triptolide, a diterpenoid triepoxide derived from the plant Tripterygium wilfordii Hook F, has garnered significant attention for its potent anti-inflammatory, immunosuppressive, and anti-neoplastic properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which triptolide exerts its effects, focusing on its critical roles in modulating the Nuclear Factor-kappa B (NF-κB) and apoptosis signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for studying these effects, and visualizes the involved pathways to support further research and drug development efforts. While the initial query focused on "Triptocallic acid A," the preponderance of scientific literature points to triptolide as the primary bioactive compound from Tripterygium wilfordii responsible for the observed cell signaling activities.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, cell survival, and proliferation. Its dysregulation is a hallmark of numerous inflammatory diseases and cancers. Triptolide is a well-documented, potent inhibitor of this pathway.

Mechanism of Action

Triptolide exerts its inhibitory effect on the NF-κB pathway primarily by targeting transcriptional activation. Unlike many inhibitors that prevent the degradation of IκBα or the nuclear translocation of the p65/p50 NF-κB dimer, triptolide allows these initial activation steps to occur. However, it effectively blocks the subsequent transcription of NF-κB target genes.[1][2] This is achieved, in part, through its interaction with the XPB subunit of the general transcription factor TFIIH, leading to a broad inhibition of RNA Polymerase II-mediated transcription.[3] By preventing the expression of pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins, triptolide effectively shuts down the inflammatory and survival signals mediated by NF-κB.[4][5] Specifically, triptolide has been shown to inhibit the TPA-induced nuclear translocation of NF-κB p65/p50 and the phosphorylation of cytoplasmic IκBα and IKKα/β.[1]

Quantitative Data: Inhibition of Pro-inflammatory Cytokines

The inhibitory effect of triptolide on the NF-κB pathway translates to a marked reduction in the production of downstream inflammatory mediators.

| Cell Line | Stimulant | Cytokine | IC50 Value | Reference |

| RAW264.7 Macrophages | LPS | TNF-α | <30 nM | [6] |

| RAW264.7 Macrophages | LPS | IL-6 | <30 nM | [6] |

| Primary Microglia | LPS | TNF-α | Dose-dependent reduction | [7] |

| Primary Microglia | LPS | IL-1β | Dose-dependent reduction | [7] |

Induction of Apoptosis

Triptolide is a potent inducer of apoptosis, or programmed cell death, a critical process in eliminating cancerous or damaged cells. It primarily triggers the mitochondrial (intrinsic) pathway of apoptosis.

Mechanism of Action

Triptolide initiates apoptosis through multiple mechanisms converging on the mitochondria. It has been shown to decrease the expression of anti-apoptotic proteins such as Mcl-1 and XIAP (X-linked inhibitor of apoptosis protein), while the levels of Bcl-2 and Bcl-xL may remain unaffected in some cell types.[8][9] This shift in the balance between pro- and anti-apoptotic proteins leads to a loss of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm.[9][10]

Cytochrome c release initiates the formation of the apoptosome, leading to the activation of the initiator caspase-9, which in turn activates the executioner caspase-3.[11][12] Activated caspase-3 is responsible for cleaving key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), culminating in the dismantling of the cell.[11] Evidence suggests that triptolide-induced apoptosis is critically dependent on caspase-9, highlighting the centrality of the mitochondrial pathway.[8][9] Some studies also indicate an involvement of the extrinsic (death receptor) pathway, with triptolide increasing the expression of Fas and FasL.[11][12]

Quantitative Data: Cytotoxicity

Triptolide exhibits potent cytotoxic effects across a wide range of cancer cell lines, with IC50 values typically in the low nanomolar range.

| Cell Line | Cell Type | IC50 Value (24h) | Reference |

| OCI-AML3 | Acute Myeloid Leukemia | ~30 nM | [10] |

| Capan-1 | Pancreatic Adenocarcinoma | 0.01 µM (10 nM) | [13] |

| Capan-2 | Pancreatic Adenocarcinoma | 0.02 µM (20 nM) | [13] |

| MCF-7 | Breast Cancer | Dose-dependent effect (5-200 nM) | [14] |

| MDA-MB-231 | Breast Cancer | Dose-dependent effect | [14] |

Experimental Protocols

The following protocols are generalized methodologies based on standard laboratory practices and information cited in the literature. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Western Blot for Apoptosis-Related Proteins

This protocol details the detection of proteins such as XIAP, Mcl-1, Bcl-2, and cleaved PARP.

1. Cell Lysis:

-

Culture cells to 70-80% confluency and treat with desired concentrations of triptolide for the specified time.

-

Place the culture dish on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[15]

-

Add ice-cold RIPA buffer (e.g., 150 mM NaCl, 1.0% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitors.[15][16]

-

Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[15]

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 16,000 x g for 20 minutes at 4°C.[15]

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. Sample Preparation and SDS-PAGE:

-

Mix 20-40 µg of protein with 2x Laemmli sample buffer.[15][17]

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load samples onto a polyacrylamide gel (percentage dependent on target protein size).

-

Run the gel until the dye front reaches the bottom.

4. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

5. Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).[15]

-

Incubate the membrane with the primary antibody (e.g., anti-XIAP, anti-cleaved PARP) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[15]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Wash the membrane again three times for 5-10 minutes each with TBST.

6. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[17]

Protocol 2: ELISA for Pro-inflammatory Cytokines

This protocol describes the quantification of secreted cytokines like TNF-α and IL-6 in cell culture supernatants.

1. Sample Collection:

-

Seed cells (e.g., RAW264.7 macrophages) in a multi-well plate.

-

Pre-treat cells with various concentrations of triptolide for 30 minutes.[6]

-

Stimulate the cells with an inflammatory agent (e.g., 100 ng/mL LPS) for 6 hours.[6]

-

Collect the cell culture supernatant and centrifuge to remove any cellular debris. Store at -80°C if not used immediately.

2. ELISA Procedure (using a commercial sandwich ELISA kit):

-

Prepare all reagents, standards, and samples as directed by the kit manufacturer.

-

Add the capture antibody to the wells of a 96-well microplate and incubate.

-

Wash the wells multiple times with the provided wash buffer.

-

Block the plate to prevent non-specific binding.

-

Add the prepared standards and samples (supernatants) to the appropriate wells and incubate.

-

Wash the wells.

-

Add the detection antibody and incubate.

-

Wash the wells.

-

Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

-

Wash the wells.

-

Add the substrate solution and incubate in the dark to allow for color development.

-

Add the stop solution to terminate the reaction.

3. Data Analysis:

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Generate a standard curve using the absorbance values of the standards.

-

Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

Protocol 3: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

1. Cell Transfection:

-

Seed cells (e.g., HEK293 or A549) in a multi-well plate.

-

Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene (for normalization).[18]

2. Cell Treatment:

-

After 24-48 hours of transfection, treat the cells with triptolide for a specified duration.

-

Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α).[19]

3. Cell Lysis:

-

Wash the cells with PBS.

-

Add Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to lyse the cells.[18]

4. Luciferase Activity Measurement (Dual-Luciferase System):

-

Transfer the cell lysate to a white, opaque 96-well plate.

-

Use a luminometer with dual injectors.

-

Inject the Firefly Luciferase Assay Reagent and measure the luminescence (Signal A).

-

Inject the Stop & Glo® Reagent (which quenches the firefly signal and activates the Renilla signal) and measure the luminescence (Signal B).

5. Data Analysis:

-

Calculate the ratio of Signal A to Signal B for each well to normalize the NF-κB-dependent firefly luciferase activity to the control Renilla luciferase activity.

-

Compare the normalized luciferase activity in treated cells to that in untreated control cells to determine the effect of triptolide.

Conclusion and Future Directions

Triptolide demonstrates robust and multifaceted effects on key cell signaling pathways, particularly its potent inhibition of NF-κB-mediated transcription and its induction of mitochondrial-driven apoptosis. These dual activities underpin its observed anti-inflammatory and anti-cancer properties. The quantitative data consistently show efficacy in the low nanomolar range, highlighting its potential as a therapeutic agent. However, the clinical application of triptolide has been hampered by its significant multi-organ toxicity and narrow therapeutic window.[20][21]

Future research should focus on the development of triptolide analogs and novel drug delivery systems to improve its therapeutic index, enhance target specificity, and reduce systemic toxicity.[3][21] A deeper understanding of its interaction with transcriptional machinery and its precise effects on the Bcl-2 protein family in different cellular contexts will be crucial for harnessing its full therapeutic potential. The protocols and pathway diagrams provided herein serve as a foundational resource for researchers dedicated to advancing this promising area of drug discovery.

References

- 1. Triptolide inhibits matrix metalloproteinase-9 expression and invasion of breast cancer cells through the inhibition of NF-κB and AP-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. A novel triptolide analog downregulates NF-κB and induces mitochondrial apoptosis pathways in human pancreatic cancer | eLife [elifesciences.org]

- 4. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triptolide induces anti-inflammatory cellular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triptolide inhibits TNF-alpha, IL-1 beta and NO production in primary microglial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triptolide induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. ashpublications.org [ashpublications.org]

- 11. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Triptolide | Cell Signaling Technology [cellsignal.com]

- 14. researchgate.net [researchgate.net]

- 15. bio-rad.com [bio-rad.com]

- 16. biomol.com [biomol.com]

- 17. cdn.bcm.edu [cdn.bcm.edu]

- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 19. researchgate.net [researchgate.net]

- 20. Preclinical Pharmacokinetics of Triptolide: A Potential Antitumor Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacological activity and clinical progress of Triptolide and its derivatives LLDT-8, PG490-88Na, and Minnelide: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources and Abundance of Representative Fungal Tryptophan Metabolites

An In-depth Technical Guide on the Natural Sources and Abundance of Fungal Tryptophan Metabolites

Disclaimer: Initial searches for "triptocallic acid A" did not yield information on a compound with this specific name in the available scientific literature. This suggests that the name may be misspelled, or it could be a very recently discovered or proprietary compound not yet widely documented. Therefore, this guide will focus on the broader, yet highly relevant, topic of fungal metabolites derived from tryptophan, which are a significant area of research in natural product chemistry and drug development.

Tryptophan is an essential amino acid that serves as a crucial precursor for a wide array of secondary metabolites in fungi. These metabolites exhibit remarkable structural diversity and a broad spectrum of biological activities. Fungi, including various species of Aspergillus, Penicillium, Fusarium, and Talaromyces, are prolific producers of these tryptophan-derived compounds.[1][2][3] The biosynthesis of these metabolites is often influenced by culture conditions, including the supplementation of L-tryptophan in the growth medium.[3][4]

The natural sources of fungal tryptophan metabolites are vast and varied, spanning different fungal genera and species. The abundance or yield of these compounds can be highly variable, depending on the fungal strain, culture conditions, and extraction methods employed. The following table summarizes the natural sources and reported yields for a selection of well-documented fungal tryptophan metabolites.

| Metabolite Class | Representative Compound(s) | Producing Fungi | Reported Yield/Abundance |

| Indole Alkaloids | Fumitremorgins, Fumiquinazolines | Aspergillus fumigatus | Strain and condition dependent |

| Fusaindoterpenes, JBIR-03 | Fusarium sp. (marine-derived) | Not specified, induced by L-tryptophan | |

| Indole-3-acetic acid (IAA) | Various phytopathogenic fungi | Plays a role in pathogenesis | |

| Indole Diterpenoids | Nodulisporic acid A | Nodulisporium sp. | Low % incorporation from labeled tryptophan |

| Diketopiperazines | Tryptoquivaline, Asperlicin | Aspergillus sp. | - |

| Ergot Alkaloids | Ergotamine, Ergocristine | Claviceps purpurea | - |

| Other Indole Derivatives | Indole-3-carbaldehyde, Indole-3-carboxylic acid | Various fungi | Common metabolic products |

Experimental Protocols

The isolation and characterization of fungal tryptophan metabolites involve a series of standard and advanced laboratory techniques. Below are detailed methodologies for key experiments typically cited in the literature.

Fungal Cultivation and Metabolite Production

Objective: To cultivate the fungus under conditions that promote the production of tryptophan-derived secondary metabolites.

Materials:

-

Fungal strain of interest (e.g., Aspergillus fumigatus, Fusarium sp.)

-

Appropriate liquid culture medium (e.g., Potato Dextrose Broth (PDB), Czapek-Dox broth, GPY medium)

-

L-tryptophan (for supplementation experiments)

-

Shaker incubator

-

Sterile flasks and culture supplies

Protocol:

-